molecular formula C7H5BrClF B1281978 1-Bromo-4-chloro-2-fluoro-3-methylbenzene CAS No. 943830-58-8

1-Bromo-4-chloro-2-fluoro-3-methylbenzene

Cat. No. B1281978
CAS RN: 943830-58-8
M. Wt: 223.47 g/mol
InChI Key: CKQJSLXOBAZJLD-UHFFFAOYSA-N
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Description

The compound of interest, 1-Bromo-4-chloro-2-fluoro-3-methylbenzene, is a halogenated aromatic molecule that contains bromine, chlorine, and fluorine substituents on a benzene ring with a methyl group. This type of compound is significant in organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through a sequence of nitration, reduction, diazotization, and bromination . These methods highlight the importance of halogenation and functional group transformations in the synthesis of complex halogenated benzenes.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can affect the geometry and electronic properties of the molecule. For example, in the case of 3-Bromo-9-(4-chloro-benzyl)-9H-carbazole, the carbazole ring system is planar and forms a dihedral angle with the benzene ring, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

Halogenated benzenes are known to undergo various chemical reactions, including nucleophilic substitution and carbonylation. The study on 1-bromo-2-fluorobenzenes showed that they could undergo carbonylative transformations with different nucleophiles, leading to the formation of six-membered heterocycles . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration demonstrates the reactivity of brominated benzenes towards electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using various spectroscopic techniques. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide insights into the influence of halogen atoms on the vibrational modes of the benzene ring. Additionally, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be analyzed using time-dependent DFT (TD-DFT) approaches . The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their correlation with temperature, can also be calculated to understand the stability and reactivity of the compound .

Scientific Research Applications

  • Mechanism of SNAr Reactions :

    • The reactivity of 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes with aniline and 2-methylaniline in dimethyl sulphoxide is a key study area. Research indicates that base catalysis in aromatic nucleophilic substitution (SNAr) reactions in dipolar aprotic solvents can be influenced by a complex interplay of steric and electronic factors (Onyido & Hirst, 1991).
  • Electrochemical Fluorination :

    • Studies on the electrochemical fluorination of aromatic compounds, including 1-bromo-4-fluorobenzene, in liquid R4NF.mHF, reveal insights into the formation of fluorinated compounds and the role of cathodic dehalogeno-defluorination in these processes (Horio et al., 1996).
  • Vibrational Spectroscopy :

    • The vibrational spectra of halobenzene cations, including derivatives of 1-bromo-4-fluorobenzene, have been studied using mass-analyzed threshold ionization (MATI) spectrometry, offering insights into the electronic structures of these molecules (Kwon, Kim, & Kim, 2002).
  • Cobalt-Catalysed Carbonylation :

    • Research on the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, including 1,4-dichloro-2-fluorobenzene, has been conducted to explore the chemo- and regio-selectivity of these reactions. This research offers a method for preparing various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
  • Vaporization Enthalpies :

    • Studies on the vapor pressures and vaporization enthalpies of halogen-substituted methylbenzenes, including 1-bromo-4-methylbenzene, provide valuable data for understanding the thermochemical properties of these compounds (Verevkin et al., 2014; Verevkin et al., 2015).
  • Photofragment Spectroscopy :

    • Investigations into the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene have been conducted using photofragment translational spectroscopy (PTS), providing insights into the photodissociation mechanisms and the effects of fluorine atom substitution (Gu et al., 2001).

Safety And Hazards

This compound is classified as a combustible liquid . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJSLXOBAZJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537421
Record name 1-Bromo-4-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-fluoro-3-methylbenzene

CAS RN

943830-58-8
Record name 1-Bromo-4-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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